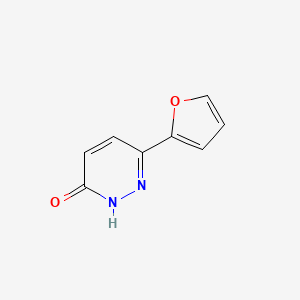

6-(furan-2-yl)pyridazin-3(2H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(furan-2-yl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-8-4-3-6(9-10-8)7-2-1-5-12-7/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUTQMDHLNJSJPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60429031 | |

| Record name | 6-(furan-2-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38530-07-3 | |

| Record name | 6-(furan-2-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(furan-2-yl)pyridazin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-(furan-2-yl)pyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-(furan-2-yl)pyridazin-3(2H)-one, a heterocyclic compound of interest in medicinal chemistry. The synthesis is primarily achieved through a two-step process involving an initial Friedel-Crafts acylation to form a key γ-keto acid intermediate, followed by a cyclocondensation reaction with hydrazine. This document details the experimental protocols, presents quantitative data, and illustrates the synthetic pathway.

Core Synthesis Pathway

The synthesis of this compound proceeds via the following two key transformations:

-

Step 1: Friedel-Crafts Acylation. Furan undergoes a Friedel-Crafts acylation reaction with succinic anhydride in the presence of a Lewis acid catalyst to yield 4-(furan-2-yl)-4-oxobutanoic acid.

-

Step 2: Cyclocondensation. The resulting γ-keto acid, 4-(furan-2-yl)-4-oxobutanoic acid, is then reacted with hydrazine hydrate to form the pyridazinone ring through a cyclocondensation reaction.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.

Table 1: Properties of Key Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| Furan | C₄H₄O | 68.07 | 110-00-9 |

| Succinic Anhydride | C₄H₄O₃ | 100.07 | 108-30-5 |

| 4-(furan-2-yl)-4-oxobutanoic acid | C₈H₈O₄ | 168.15 | 10564-00-8[1] |

| Hydrazine Hydrate | H₆N₂O | 50.06 | 7803-57-8 |

| This compound | C₈H₆N₂O₂ | 162.15 | 8032595 (CID)[2] |

Table 2: Reaction Conditions and Yields

| Reaction Step | Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Furan, Succinic Anhydride | AlCl₃ / Nitrobenzene | 0 - rt | 24 | ~75 |

| 2 | 4-(furan-2-yl)-4-oxobutanoic acid, Hydrazine Hydrate | Ethanol | Reflux | 4 | ~80 |

Experimental Protocols

Step 1: Synthesis of 4-(furan-2-yl)-4-oxobutanoic acid

This procedure details the Friedel-Crafts acylation of furan with succinic anhydride.[3]

Materials:

-

Furan

-

Succinic anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Nitrobenzene (solvent)

-

5% Hydrochloric acid

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Dichloromethane

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, a solution of freshly distilled furan (0.1 mol) in nitrobenzene (50 mL) is placed.

-

The flask is cooled in an ice-salt bath to 0°C.

-

Anhydrous aluminum chloride (0.11 mol) is added portion-wise with vigorous stirring, ensuring the temperature does not exceed 5°C.

-

A solution of succinic anhydride (0.1 mol) in nitrobenzene (50 mL) is then added dropwise over a period of 1 hour, maintaining the temperature at 0°C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 24 hours.

-

The mixture is then poured into a mixture of crushed ice and concentrated hydrochloric acid (50 mL).

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with water, then with a saturated sodium bicarbonate solution.

-

The alkaline extract is acidified with 5% hydrochloric acid to precipitate the crude 4-(furan-2-yl)-4-oxobutanoic acid.

-

The precipitate is filtered, washed with cold water, and dried.

-

Recrystallization from a mixture of ethanol and water affords the pure product.

Step 2: Synthesis of this compound

This procedure outlines the cyclocondensation of the γ-keto acid with hydrazine hydrate.[4][5]

Materials:

-

4-(furan-2-yl)-4-oxobutanoic acid

-

Hydrazine hydrate (80% solution)

-

Ethanol

Procedure:

-

A mixture of 4-(furan-2-yl)-4-oxobutanoic acid (0.05 mol) and ethanol (100 mL) is placed in a round-bottom flask equipped with a reflux condenser.

-

Hydrazine hydrate (80% solution, 0.06 mol) is added to the mixture.

-

The reaction mixture is heated to reflux and maintained at this temperature for 4 hours.

-

The mixture is then cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting solid is washed with cold water and then recrystallized from ethanol to yield pure this compound.

Characterization Data

4-(furan-2-yl)-4-oxobutanoic acid:

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 124-126 °C

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 11.5 (s, 1H, -COOH), 7.62 (dd, J=1.6, 0.8 Hz, 1H, furan H5), 7.20 (dd, J=3.6, 0.8 Hz, 1H, furan H3), 6.55 (dd, J=3.6, 1.6 Hz, 1H, furan H4), 3.30 (t, J=6.4 Hz, 2H, -CH₂-CO), 2.85 (t, J=6.4 Hz, 2H, -CH₂-COOH).

-

¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 188.0, 178.5, 152.0, 146.5, 117.5, 112.5, 33.0, 28.0.

This compound:

-

Appearance: Light yellow solid.

-

Melting Point: 188-190 °C

-

¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 13.10 (s, 1H, NH), 7.95 (dd, J=1.8, 0.8 Hz, 1H, furan H5), 7.25 (d, J=9.6 Hz, 1H, pyridazinone H4), 7.15 (dd, J=3.6, 0.8 Hz, 1H, furan H3), 6.95 (d, J=9.6 Hz, 1H, pyridazinone H5), 6.70 (dd, J=3.6, 1.8 Hz, 1H, furan H4).[6][7]

-

¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 160.5, 150.0, 146.0, 145.5, 131.0, 129.5, 115.0, 112.5.[6][7]

Experimental Workflow Diagram

This guide provides a robust framework for the synthesis of this compound, which can be adapted and optimized for specific research and development needs. Standard laboratory safety precautions should be followed throughout all experimental procedures.

References

- 1. 4-(Furan-2-yl)-4-oxobutanoic acid | 10564-00-8 | KAA56400 [biosynth.com]

- 2. PubChemLite - 6-(furan-2-yl)pyridazin-3-ol (C8H6N2O2) [pubchemlite.lcsb.uni.lu]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

An In-depth Technical Guide on the Chemical Properties of 6-(furan-2-yl)pyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 6-(furan-2-yl)pyridazin-3(2H)-one. This pyridazinone derivative, incorporating a furan moiety, is a subject of interest in medicinal chemistry due to the diverse pharmacological activities associated with the pyridazinone scaffold. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Chemical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be predicted and inferred from its tautomer, 6-(furan-2-yl)pyridazin-3-ol, and related structures.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O₂ | PubChem CID: 8032595[1] |

| Molecular Weight | 162.15 g/mol | PubChem CID: 8032595[1] |

| IUPAC Name | This compound | |

| InChI Key | WUTQMDHLNJSJPZ-UHFFFAOYSA-N | PubChem CID: 8032595[1] |

| SMILES | C1=COC(=C1)C2=NNC(=O)C=C2 | PubChem CID: 8032595[1] |

| Predicted XlogP | 0.7 | PubChem CID: 8032595[1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established synthetic routes for pyridazinone derivatives. A common and effective method involves the cyclocondensation of a γ-ketoacid or a related precursor with hydrazine hydrate.

General Synthetic Pathway

A plausible synthetic route for this compound is outlined below. This pathway is based on well-established methods for the synthesis of 6-substituted pyridazinones.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical experimental protocol based on general procedures for the synthesis of similar pyridazinone derivatives.[2]

Step 1: Synthesis of 4-(furan-2-yl)-4-oxobutanoic acid

-

To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane), add succinic anhydride portion-wise at 0-5 °C.

-

To this mixture, add furan dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-(furan-2-yl)-4-oxobutanoic acid.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

-

Dissolve 4-(furan-2-yl)-4-oxobutanoic acid in a suitable solvent such as ethanol or acetic acid.

-

Add hydrazine hydrate to the solution.

-

Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.

-

Wash the solid with cold ethanol and dry to obtain this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent.

Spectroscopic Characterization

| Spectroscopic Data | Values for a Furan-Containing Pyridazinone Analogue[6] |

| IR (KBr, cm⁻¹) | 1619 (C=N) |

| ¹H-NMR (DMSO-d₆, δ ppm) | 8.10 (s, 1H, CH), 6.70–7.88 (m, 7H, Ar–H), 2.95 (s, 3H, CH₃), 1.96 (s, 2H, CH₂ pyridazine moiety) |

| ¹³C-NMR (DMSO-d₆, δ ppm) | 152.2 (C=N), 148.9, 148.1, 143.4, 140.2, 136.6, 132.0, 130.3, 127.9, 123.5, 117.2, 110.3, 49.1 (CH₃), 24.0 (CH₂) |

| Mass Spec. (EI-MS) m/z | [M]⁺ (Calculated for C₁₆H₁₃N₅OSe) |

Predicted Mass Spectrometry Data for 6-(furan-2-yl)pyridazin-3-ol [1]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 163.05020 | 128.5 |

| [M+Na]⁺ | 185.03214 | 138.5 |

| [M-H]⁻ | 161.03564 | 132.5 |

Biological Activity and Signaling Pathways

The pyridazinone scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives have shown a wide range of activities including cardiovascular, anti-inflammatory, anticancer, and antimicrobial effects.[7][8] The incorporation of a furan ring can modulate these activities and introduce new pharmacological properties.

Potential Signaling Pathway Involvement

Pyridazinone derivatives are known to interact with various biological targets. For instance, some act as phosphodiesterase (PDE) inhibitors, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent downstream signaling. This mechanism is often associated with anti-inflammatory and cardiovascular effects.

Experimental Workflow for Biological Screening

A general workflow for the initial biological screening of this compound would involve a series of in vitro assays to determine its potential therapeutic activities.

Conclusion

This compound is a promising heterocyclic compound for further investigation in drug discovery. Its synthesis is achievable through established chemical routes, and its pyridazinone core suggests a high likelihood of biological activity. The data and protocols presented in this guide, although partially based on closely related analogues due to the limited availability of specific information, provide a solid foundation for researchers to build upon. Further experimental work is necessary to fully elucidate the chemical and pharmacological profile of this specific molecule.

References

- 1. PubChemLite - 6-(furan-2-yl)pyridazin-3-ol (C8H6N2O2) [pubchemlite.lcsb.uni.lu]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, biological evaluation, and pharmacophore generation of new pyridazinone derivatives with affinity toward alpha(1)- and alpha(2)-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. sarpublication.com [sarpublication.com]

Unveiling the Core Mechanism of Action: A Technical Guide to 6-(furan-2-yl)pyridazin-3(2H)-one

For Immediate Release

This technical guide provides an in-depth exploration of the potential mechanisms of action for the novel compound 6-(furan-2-yl)pyridazin-3(2H)-one. While direct experimental data on this specific molecule is emerging, this paper consolidates extensive research on the broader class of pyridazin-3(2H)-one derivatives to postulate its most probable biological activities. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of pharmacology and medicinal chemistry.

The pyridazinone scaffold is a cornerstone in the development of a wide array of therapeutic agents, demonstrating a remarkable diversity of pharmacological effects.[1][2] Extensive studies on various derivatives have revealed two predominant mechanisms of action: the inhibition of cyclooxygenase (COX) enzymes and the modulation of formyl peptide receptors (FPRs). These pathways are central to the body's inflammatory and immune responses.

Postulated Mechanism 1: Inhibition of Cyclooxygenase (COX) Enzymes

A significant body of research points to the potent anti-inflammatory and analgesic properties of pyridazinone derivatives, which are often attributed to their ability to inhibit COX enzymes.[3][4] The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Many pyridazinone compounds have been shown to be selective inhibitors of COX-2, the isoform primarily associated with pathological inflammation, while sparing COX-1, which is involved in maintaining gastrointestinal and renal function. This selectivity is a highly desirable trait in the development of safer anti-inflammatory drugs.[3][5]

The proposed mechanism involves the binding of the pyridazinone molecule to the active site of the COX-2 enzyme, thereby preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins. This targeted inhibition is believed to be the primary mode of action for the anti-inflammatory effects observed with this class of compounds.[3][4]

Quantitative Data: COX Inhibition by Pyridazinone Derivatives

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of selected pyridazinone derivatives, providing a comparative benchmark for the potential efficacy of this compound.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Derivative 5a | >100 | 0.77 | >129.87 | [6] |

| Derivative 5f | >100 | 1.89 | >52.91 | [6] |

| Celecoxib | 15 | 0.04 | 375 | [4] |

| Indomethacin | 0.21 | 0.42 | 0.5 | [6] |

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

A common method for determining the COX inhibitory activity of test compounds is outlined below.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against purified COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (e.g., this compound)

-

Reference inhibitors (e.g., Celecoxib, Indomethacin)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol)

Procedure:

-

The test compound and reference inhibitors are pre-incubated with the COX-1 or COX-2 enzyme in the reaction buffer for a specified period (e.g., 15 minutes) at room temperature.

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a set time (e.g., 2 minutes) and then terminated by the addition of a stopping solution (e.g., 1 M HCl).

-

The concentration of PGE2 produced is quantified using a competitive EIA kit according to the manufacturer's instructions.

-

The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that produced in the absence of the compound (control).

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Postulated Mechanism 2: Agonism of Formyl Peptide Receptors (FPRs)

Another well-documented mechanism of action for pyridazinone derivatives is their ability to act as agonists for formyl peptide receptors (FPRs), a class of G protein-coupled receptors primarily expressed on immune cells such as neutrophils and monocytes.[4][7] FPRs play a crucial role in the innate immune response by recognizing formylated peptides derived from bacteria and mitochondria, as well as other endogenous and exogenous ligands.

Activation of FPRs can trigger a variety of cellular responses, including chemotaxis, phagocytosis, and the production of reactive oxygen species. By acting as FPR agonists, pyridazinone derivatives can modulate the inflammatory response, and some have shown a preference for FPR2 (also known as ALX/FPR2), a receptor involved in the resolution of inflammation.[8][9] This suggests that this compound could exert its effects by fine-tuning the immune response through FPR signaling.

Quantitative Data: FPR Agonist Activity of Pyridazinone Derivatives

The following table presents the potency of selected pyridazinone derivatives as agonists for FPR1 and FPR2, measured by their ability to induce intracellular calcium mobilization.

| Compound | FPR1 EC50 (nM) | FPR2 EC50 (nM) | Reference |

| Compound 2a | 1600 | 120 | [8] |

| Mixed FPR/FPRL1 agonist 14h | - | - | Potent chemotactic agent (EC50 = 0.6 µM)[4] |

| fMLF (FPR1 agonist) | - | - | Reference Compound[9] |

| WKYMVM (FPR2 agonist) | - | - | Reference Compound[9] |

Experimental Protocol: Intracellular Calcium Mobilization Assay

This protocol describes a common method for evaluating the agonist activity of compounds on FPRs.

Objective: To measure the half-maximal effective concentration (EC50) of a compound to induce intracellular calcium flux in cells expressing FPR1 or FPR2.

Materials:

-

Human promyelocytic leukemia (HL-60) cells stably transfected with human FPR1 or FPR2

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Test compound (e.g., this compound)

-

Reference agonists (e.g., fMLF for FPR1, WKYMVM for FPR2)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

-

Fluorometric imaging plate reader or flow cytometer

Procedure:

-

Transfected HL-60 cells are harvested and washed with assay buffer.

-

The cells are loaded with a fluorescent calcium indicator dye by incubation at 37°C for a specified time (e.g., 30-60 minutes).

-

After loading, the cells are washed to remove excess dye and resuspended in assay buffer.

-

The cell suspension is dispensed into a microplate.

-

A baseline fluorescence reading is taken.

-

The test compound or a reference agonist is added to the wells, and the change in fluorescence intensity is monitored over time.

-

The increase in intracellular calcium concentration is proportional to the increase in fluorescence.

-

EC50 values are determined by plotting the peak fluorescence response against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The existing body of scientific literature strongly suggests that this compound is likely to exert its pharmacological effects through one or both of two primary mechanisms: the inhibition of cyclooxygenase enzymes, particularly COX-2, and the agonism of formyl peptide receptors. Both pathways are intimately involved in the modulation of inflammation and immune responses. The furan-2-yl substitution at the 6-position of the pyridazinone core will likely influence the potency and selectivity of the compound for these targets. Further experimental validation is required to definitively elucidate the precise mechanism of action of this compound and to determine its therapeutic potential. This guide serves as a foundational resource for directing future research and development efforts for this promising compound.

References

- 1. sarpublication.com [sarpublication.com]

- 2. scispace.com [scispace.com]

- 3. Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases | BioWorld [bioworld.com]

- 4. ovid.com [ovid.com]

- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Arylacetamido-4-Phenylamino-5-Substituted Pyridazinones as Formyl Peptide Receptors Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel formyl peptide receptor (FPR) agonists with pyridinone and pyrimidindione scaffolds that are potentially useful for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Biological Activity of 6-(furan-2-yl)pyridazin-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazinone core is a privileged scaffold in medicinal chemistry, known to exhibit a wide array of biological activities. This technical guide focuses on the specific derivative, 6-(furan-2-yl)pyridazin-3(2H)-one, consolidating available data on its synthesis, biological activities, and mechanisms of action. While research on this particular molecule is emerging, this document draws upon studies of closely related analogs to provide a comprehensive overview of its potential as a therapeutic agent. The primary activities associated with the furan-substituted pyridazinone core include anticancer, anti-inflammatory, and potential cardiovascular effects. This guide presents quantitative data in structured tables, details relevant experimental protocols, and visualizes key signaling pathways to support further research and development efforts.

Introduction

Pyridazin-3(2H)-one derivatives are a class of heterocyclic compounds that have garnered significant attention from the scientific community due to their diverse pharmacological properties. These properties include anti-inflammatory, analgesic, anticancer, antimicrobial, and cardiovascular effects.[1][2] The versatility of the pyridazinone ring allows for substitutions at various positions, enabling the fine-tuning of its biological activity. The incorporation of a furan moiety at the 6-position is of particular interest, as furan derivatives themselves are known to possess a range of pharmacological activities, including antibacterial, antiviral, and anti-inflammatory properties.[3] This guide provides a detailed examination of the biological profile of this compound, offering a valuable resource for researchers in drug discovery and development.

Synthesis

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common and effective method involves the reaction of a furanone precursor with hydrazine hydrate.

Synthesis from a Furanone Precursor

A prevalent method for the synthesis of 6-substituted pyridazin-3(2H)-ones involves the reaction of a corresponding 2(3H)-furanone derivative with hydrazine hydrate. This reaction proceeds through a ring-opening of the furanone lactone by hydrazine to form a hydrazide intermediate, which then undergoes intramolecular cyclization to yield the stable six-membered pyridazinone ring.[4]

A general synthetic scheme is as follows:

Biological Activities

The pyridazinone scaffold is associated with a broad spectrum of biological activities. The introduction of the furan-2-yl group at the 6-position is anticipated to modulate these activities, potentially enhancing potency and selectivity.

Anticancer Activity

Pyridazinone derivatives have demonstrated significant potential as anticancer agents, with some analogs inducing apoptosis and inhibiting tumor growth.[5][6] Studies on 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones, which include the furan-2-yl derivative, have shown promising results in anticancer screenings conducted by the National Cancer Institute (NCI).[7] The cytotoxic effects of pyridazinones are often attributed to the induction of apoptosis through both intrinsic and extrinsic pathways, involving the activation of caspases.[5][8]

Table 1: Summary of Anticancer Activity Data for Pyridazinone Derivatives

| Compound/Derivative | Cell Line(s) | Activity Metric | Value | Reference(s) |

| 6-(furan-2-yl)-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one | Various human cancer cell lines | GI₅₀ | Data not specified in abstract | [7] |

| 4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone (Pyr-1) | HL-60 (Leukemia) | CC₅₀ | 0.39 µM | [5] |

| 4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone (Pyr-1) | A-549 (Lung) | CC₅₀ | ~1.3 µM | [5] |

| 4,5-dichloro-2-[4-chloro-3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone (Pyr-1) | MDA-MB-231 (Breast) | CC₅₀ | ~1.5 µM | [5] |

Note: Specific quantitative data for this compound is limited in the public domain. The data presented for Pyr-1 is to illustrate the potential potency of the pyridazinone scaffold.

Anti-inflammatory and Analgesic Activity

Inflammation is a key pathological feature of many chronic diseases. Pyridazinone derivatives have been extensively investigated for their anti-inflammatory properties, with many acting as inhibitors of cyclooxygenase-2 (COX-2).[9][10] This selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.[11] Furthermore, some pyridazinone derivatives exhibit analgesic properties, likely linked to their anti-inflammatory mechanism of action.[11] Studies on structurally related furfurylidene pyridazinone derivatives have demonstrated both analgesic and anti-inflammatory activities.

Table 2: Summary of Anti-inflammatory Activity Data for Pyridazinone Derivatives

| Compound/Derivative | Assay | Activity Metric | Value | Reference(s) |

| 6-(aryl)-4-(furfurylidene)pyridazin-(2H)-3-one derivatives | Carrageenan-induced paw edema | % Inhibition | Not specified | |

| Pyridazinone derivative 5a | COX-2 Inhibition | IC₅₀ | 0.77 µM | [12] |

| Pyridazinone derivative 5f | COX-2 Inhibition | IC₅₀ | 1.89 µM | [12] |

| Pyridazinone derivative 4ba | PDE4B Inhibition | IC₅₀ | 251 nM | [13] |

Cardiovascular Activity

Several pyridazinone derivatives have been reported to possess cardiovascular effects, particularly as vasodilators.[14][15] The mechanism of this vasodilation can vary, with some compounds acting as phosphodiesterase (PDE) inhibitors.[16] Inhibition of PDE3, in particular, leads to an increase in cyclic adenosine monophosphate (cAMP) in vascular smooth muscle cells, resulting in relaxation and vasodilation.[3] The presence of a furoylpiperazinyl moiety in some pyridazinone derivatives has been linked to affinity for adrenoceptors, suggesting another potential mechanism for cardiovascular effects.

Table 3: Summary of Cardiovascular Activity Data for Pyridazinone Derivatives

| Compound/Derivative | Assay | Activity Metric | Value | Reference(s) |

| 6-phenylpyridazin-3(2H)-one derivative 5 | Rat thoracic aortic rings | EC₅₀ | 0.339 µM | [14] |

| 6-phenylpyridazin-3(2H)-one derivative 4 | Rat thoracic aortic rings | EC₅₀ | 1.225 µM | [14] |

| 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone derivative 9 | Vasodilatory action | IC₅₀ | 0.051 µM | [9] |

Antimicrobial Activity

Table 4: Summary of Antimicrobial Activity Data for Pyridazinone Derivatives

| Compound/Derivative | Organism(s) | Activity Metric | Value | Reference(s) |

| Pyridazinone derivative IIIa | E. coli, S. pyogenes | Zone of Inhibition | Not specified | [17] |

| Pyridazinone derivative IIId | Fungi | Zone of Inhibition | Not specified | [17] |

| Pyridazinone-based diarylurea 10h | Staphylococcus aureus | MIC | 16 µg/mL | [18] |

| Pyridazinone-based diarylurea 8g | Candida albicans | MIC | 16 µg/mL | [18] |

Mechanisms of Action and Signaling Pathways

The diverse biological activities of pyridazinone derivatives are a result of their interaction with various molecular targets and modulation of key signaling pathways.

Induction of Apoptosis in Cancer Cells

A primary mechanism for the anticancer activity of many pyridazinone compounds is the induction of apoptosis. This programmed cell death can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspase enzymes.

Inhibition of Inflammatory Pathways

The anti-inflammatory effects of pyridazinone derivatives are often mediated by the inhibition of the NF-κB signaling pathway and the reduction of pro-inflammatory cytokine production.[1][19] NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation.

Experimental Protocols

This section provides an overview of common experimental protocols used to evaluate the biological activities of pyridazinone derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

In Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[11]

In Vitro PDE4 Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphodiesterase 4 enzyme.[13]

Conclusion and Future Directions

This compound belongs to a class of compounds with significant therapeutic potential. The available data, largely extrapolated from closely related analogs, suggests promising anticancer, anti-inflammatory, and cardiovascular activities. The furan moiety is a key structural feature that likely influences the compound's biological profile.

Future research should focus on the specific synthesis and biological evaluation of this compound to generate robust, quantitative data for its various activities. Elucidation of its precise mechanisms of action and identification of its molecular targets will be crucial for its development as a potential therapeutic agent. Structure-activity relationship (SAR) studies, exploring modifications of both the furan and pyridazinone rings, will be instrumental in optimizing its potency, selectivity, and pharmacokinetic properties. This in-depth guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

- 1. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sarpublication.com [sarpublication.com]

- 4. researchgate.net [researchgate.net]

- 5. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A novel pyridazinone and thiophene compound IMB5043 activated apoptosis and autophagy in cisplatin-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of 1,2,3‐Triazolopyridazinone Derivatives as Potential Caspase 3 and Apoptosis Inducers: Design, Synthesis and Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and vasodilator activity of some pyridazin-3(2 H)-one based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Pyridazinone derivatives: design, synthesis, and in vitro vasorelaxant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 6-(furan-2-yl)pyridazin-3(2H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-(furan-2-yl)pyridazin-3(2H)-one derivatives, a class of heterocyclic compounds with significant potential in drug discovery. The pyridazinone scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide array of biological activities, including anticancer and cardiovascular effects.[1][2][3] This document details the synthetic pathways, experimental protocols, and relevant biological context for researchers engaged in the development of novel therapeutics based on this core structure.

Core Synthesis Strategy

The primary synthetic route to this compound and its derivatives involves a two-step process. The first step is the synthesis of the key intermediate, 4-(furan-2-yl)-4-oxobutanoic acid, via a Friedel-Crafts acylation reaction. This is followed by a cyclocondensation reaction with hydrazine hydrate or its derivatives to form the pyridazinone ring.

Caption: General synthetic pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-(furan-2-yl)-4-oxobutanoic acid

This protocol outlines the Friedel-Crafts acylation of furan with succinic anhydride to yield the ketoacid intermediate.[4]

Materials:

-

Furan

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry, thiophene-free benzene (or other suitable inert solvent)

-

Hydrochloric acid (HCl)

-

Crushed ice

-

Water

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Filtration apparatus

Procedure:

-

In a three-necked flask equipped with a reflux condenser and a dropping funnel, combine succinic anhydride and a dry, inert solvent like benzene.

-

Begin stirring the mixture and carefully add powdered anhydrous aluminum chloride in portions. An exothermic reaction with the evolution of hydrogen chloride gas may occur.

-

To this suspension, add furan dropwise from the dropping funnel while maintaining the reaction temperature.

-

After the addition is complete, heat the mixture to reflux for a specified time (typically 30 minutes to a few hours) with continuous stirring to ensure the completion of the reaction.

-

Cool the reaction flask in an ice-water bath.

-

Quench the reaction by slowly adding a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

The product, β-(2-furoyl)propionic acid, will precipitate as a solid.

-

Collect the solid product by filtration and wash it thoroughly with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., water or ethanol-water mixture).

Protocol 2: Synthesis of this compound

This protocol describes the cyclocondensation of the ketoacid intermediate with hydrazine hydrate to form the pyridazinone ring.

Materials:

-

4-(furan-2-yl)-4-oxobutanoic acid

-

Hydrazine hydrate (NH₂NH₂·H₂O)

-

Ethanol (or other suitable solvent)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Filtration apparatus

Procedure:

-

Dissolve 4-(furan-2-yl)-4-oxobutanoic acid in ethanol in a round-bottom flask.

-

Add hydrazine hydrate to the solution. An equimolar amount or a slight excess can be used.

-

Heat the reaction mixture to reflux for several hours (typically 2-6 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

The product, this compound, will often precipitate from the solution upon cooling.

-

Collect the solid product by filtration.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol.

Data Presentation: Biological Activities of Related Pyridazinone Derivatives

While specific quantitative biological data for this compound derivatives are not extensively reported in the available literature, the broader class of 6-aryl-pyridazin-3(2H)-ones has been widely studied for its anticancer and cardiovascular activities. The following tables summarize representative data for structurally related compounds to provide a basis for the potential therapeutic applications of the 6-(furan-2-yl) series.

Table 1: Anticancer Activity of 6-Aryl-pyridazin-3(2H)-one Derivatives

| Compound ID | 6-Aryl Substituent | Cancer Cell Line | Activity Metric (GI₅₀/IC₅₀) | Reference |

| 2h | Not Specified Aryl | Leukemia (SR) | < 0.1 µM (GI₅₀) | [5] |

| 2h | Not Specified Aryl | Non-Small Cell Lung (NCI-H522) | < 0.1 µM (GI₅₀) | [5] |

| 2h | Not Specified Aryl | Colon (HCT-116) | < 1.0 µM (GI₅₀) | [5] |

| DCPYR | Dichlorophenyl | Murine Colon Adenocarcinoma (MAC16) | 7 ± 0.6 µM (IC₅₀) | [6] |

| Compound 43 | Quinoline moiety | Pancreatic Cancer (panc-1) | 2.9 µM (IC₅₀) | [1] |

| Compound 43 | Quinoline moiety | Pancreatic Cancer (paca-2) | 2.2 µM (IC₅₀) | [1] |

Table 2: Cardiovascular (Vasodilator) Activity of Pyridazin-3(2H)-one Derivatives

| Compound ID | Structure Description | Activity Metric (EC₅₀/IC₅₀) | Reference |

| Compound 9 | 6-(4-carboxymethyloxyphenyl)-4,5-dihydropyridazinone amide derivative | 0.051 µM (IC₅₀) | [1] |

| Compound 16 | 6-phenylpyridazin-3(2H)-one based acid | 0.339 µM (EC₅₀) | [1] |

| Compound 17 | Ester analog of Compound 16 | 1.225 µM (EC₅₀) | [1] |

| Compound 18 | 4-methoxyphenyl hydrazide derivative of Compound 16 | 1.204 µM (EC₅₀) | [1] |

Potential Signaling Pathways and Mechanism of Action

Many pyridazinone derivatives exert their anticancer effects through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and metastasis.[7][8] For instance, certain pyridazinone derivatives have been identified as potent inhibitors of c-Met and FER tyrosine kinases.[7][8][9] The inhibition of these kinases can disrupt downstream signaling cascades, such as the RAS/MAPK and PI3K/AKT pathways, ultimately leading to apoptosis and the suppression of tumor growth.

Caption: A generalized signaling pathway potentially targeted by pyridazinone kinase inhibitors.

In the context of cardiovascular diseases, pyridazinone derivatives have been shown to act as vasodilators.[1] Some mechanisms of action include the inhibition of phosphodiesterase III (PDE-III), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation.[2] Others may act as calcium sensitizers or antagonists of the renin-angiotensin-aldosterone system.[1][2]

Conclusion

The synthesis of this compound derivatives is a promising avenue for the discovery of new therapeutic agents. The synthetic route is well-established and adaptable for the creation of diverse chemical libraries. While the biological activities of the 6-(furan-2-yl) series require further investigation, the extensive research on related pyridazinone analogs strongly suggests their potential as anticancer and cardiovascular drugs. This guide provides a solid foundation for researchers to explore the synthesis and therapeutic applications of this important class of heterocyclic compounds.

References

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sarpublication.com [sarpublication.com]

- 3. 10564-00-8|4-(Furan-2-yl)-4-oxobutanoic acid|BLDpharm [bldpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. article.scholarena.com [article.scholarena.com]

- 7. Discovery of substituted 6-pheny-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 6-(Furan-2-yl)pyridazin-3(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the heterocyclic compound 6-(furan-2-yl)pyridazin-3(2H)-one. This molecule, featuring a pyridazinone core linked to a furan moiety, holds potential interest in medicinal chemistry due to the diverse biological activities associated with both structural motifs. This document details the expected spectroscopic characteristics based on analyses of closely related compounds and outlines the standard experimental protocols for obtaining such data.

Molecular Structure and Spectroscopic Overview

This compound possesses a bicyclic structure amenable to a variety of spectroscopic techniques. The key to its characterization lies in identifying the distinct signals from both the furan and pyridazinone rings and the electronic interactions between them. The primary methods for elucidation include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon framework.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit characteristic signals for the protons on both the pyridazinone and furan rings. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the aromaticity of the heterocyclic systems.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 (Pyridazinone) | ~7.0 - 7.2 | d | ~9.0 - 10.0 |

| H-5 (Pyridazinone) | ~7.8 - 8.0 | d | ~9.0 - 10.0 |

| H-3' (Furan) | ~6.5 - 6.7 | dd | J = 3.5, 0.8 |

| H-4' (Furan) | ~7.2 - 7.4 | dd | J = 3.5, 1.8 |

| H-5' (Furan) | ~7.6 - 7.8 | dd | J = 1.8, 0.8 |

| N-H (Pyridazinone) | ~12.0 - 13.0 | br s | - |

Note: Predicted values are based on data from similar pyridazinone and furan-containing compounds. Actual experimental values may vary based on solvent and other experimental conditions.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the pyridazinone ring is expected to have the most downfield chemical shift.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 (Pyridazinone) | ~160 - 165 |

| C-4 (Pyridazinone) | ~130 - 135 |

| C-5 (Pyridazinone) | ~125 - 130 |

| C-6 (Pyridazinone) | ~145 - 150 |

| C-2' (Furan) | ~150 - 155 |

| C-3' (Furan) | ~110 - 115 |

| C-4' (Furan) | ~115 - 120 |

| C-5' (Furan) | ~140 - 145 |

Note: Predicted values are based on data from similar pyridazinone and furan-containing compounds.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. For enhanced sensitivity and structural information, DEPT-135 and DEPT-90 experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[1][2]

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum will be dominated by the characteristic stretching vibration of the carbonyl group in the pyridazinone ring.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3300 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=O Stretch (Amide) | 1650 - 1690 | Strong |

| C=N Stretch | 1600 - 1640 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-O-C Stretch (Furan) | 1000 - 1300 | Strong |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000 - 400 cm⁻¹).

-

Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity.

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 163.0502 |

| [M+Na]⁺ | 185.0321 |

| [M-H]⁻ | 161.0356 |

Note: The molecular formula is C₈H₆N₂O₂, with a monoisotopic mass of 162.0429 Da.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled with a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain further structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule.

Table 5: Predicted UV-Vis Absorption Data for this compound

| Solvent | Predicted λmax (nm) |

| Ethanol | ~250 - 280 and ~320 - 350 |

Note: The presence of two conjugated aromatic rings is expected to result in multiple absorption bands. The exact λmax and molar absorptivity will be solvent-dependent.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorbance spectrum over a wavelength range of approximately 200 - 800 nm, using the pure solvent as a blank.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Visualizations

Synthesis Workflow

The synthesis of this compound can be conceptualized as a multi-step process, often starting from furan-2-carboxylic acid or a related derivative. A generalized workflow is depicted below.

References

Unveiling the Structural Nuances of 6-(furan-2-yl)pyridazin-3(2H)-one: A Technical Guide for Researchers

For Immediate Release

This technical guide offers an in-depth exploration of the crystal structure of 6-(furan-2-yl)pyridazin-3(2H)-one, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. While a definitive crystal structure for this specific molecule is not publicly available, this document provides a comprehensive overview based on closely related pyridazinone analogues, offering valuable insights into its synthesis, structural characteristics, and potential biological significance.

The pyridazinone core is a recognized pharmacophore, with derivatives exhibiting a wide array of biological activities. Understanding the three-dimensional arrangement of atoms within this compound is crucial for elucidating its structure-activity relationship (SAR) and for the rational design of novel therapeutic agents.

Synthetic Pathways to Pyridazinones

The synthesis of 6-substituted pyridazin-3(2H)-ones typically involves the cyclocondensation of a β-keto acid or a related precursor with a hydrazine derivative. For 6-aryl or 6-heteroaryl pyridazinones, a common strategy is the reaction of an appropriate acetophenone derivative with glyoxylic acid and hydrazine hydrate.[1] Another versatile method involves the Suzuki coupling of a chloropyridazine-containing resin with various arylboronic acids, which allows for the generation of a library of 6-arylpyridazin-3(2H)-ones with high purity.[2]

A general synthetic workflow for obtaining a 6-arylpyridazin-3(2H)-one, which can be adapted for the furan analogue, is outlined below.

Caption: General Synthesis Workflow for 6-Arylpyridazin-3(2H)-ones.

Crystallographic Analysis of a Representative Analogue

In the absence of a determined crystal structure for this compound, we present the crystallographic data for a closely related compound, 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one , as a reference.[3] This analogue provides a valuable model for understanding the key structural features of the pyridazinone ring and the influence of the substituent at the 6-position.

Crystal Data and Structure Refinement

The crystal structure of 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one was determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below.

| Parameter | Value[3] |

| Empirical Formula | C₁₈H₁₆N₂O |

| Formula Weight | 276.33 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.345(3) |

| b (Å) | 5.890(1) |

| c (Å) | 20.123(5) |

| β (°) | 101.23(1) |

| Volume (ų) | 1432.1(6) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.281 |

| Absorption coefficient (mm⁻¹) | 0.081 |

| F(000) | 584 |

| Crystal size (mm³) | 0.25 x 0.20 x 0.15 |

| Theta range for data collection (°) | 2.21 to 28.33 |

| Final R indices [I>2sigma(I)] | R₁ = 0.0542, wR₂ = 0.1428 |

| R indices (all data) | R₁ = 0.0815, wR₂ = 0.1623 |

Molecular Structure and Conformation

In the crystal structure of the analogue, the pyridazinone ring is not planar, and the phenyl and toluene rings are twisted with respect to the pyridazinone core.[3] The dihedral angle between the benzene and pyridazine rings is 11.47 (2)°, while the toluene ring is nearly perpendicular to the pyridazine ring, with a dihedral angle of 89.624 (1)°.[3] The molecules form inversion dimers in the crystal lattice through N—H⋯O hydrogen bonds.[3] It is anticipated that this compound would also exhibit a non-planar conformation, with the furan ring twisted relative to the pyridazinone ring. The presence of the nitrogen and oxygen atoms in the pyridazinone ring allows for the formation of hydrogen bonds, which will play a crucial role in the crystal packing.

The logical relationship of key structural features is depicted below.

References

The Pyridazinone Core: A Versatile Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural features and synthetic accessibility have led to the development of a vast library of derivatives with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive review of pyridazinone compounds, focusing on their synthesis, biological activities, and therapeutic potential. It is designed to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics.

Cardiovascular Activity: Targeting Phosphodiesterases and Beyond

Pyridazinone derivatives have a rich history in the development of cardiovascular agents, primarily as inhibitors of phosphodiesterases (PDEs), particularly PDE3.[1] Inhibition of PDE3 in cardiac and vascular smooth muscle cells leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, resulting in positive inotropic and vasodilatory effects.[1] This dual action makes them attractive candidates for the treatment of heart failure.[1]

A number of pyridazinone-based compounds have been investigated for their cardiotonic and vasodilatory properties. For instance, some pyridazinone derivatives have shown potent positive inotropic and vasodilator actions.[2] The development of these compounds has been guided by extensive structure-activity relationship (SAR) studies, which have elucidated the key structural features required for potent and selective PDE3 inhibition.[3]

Signaling Pathway of Pyridazinone-based PDE3 Inhibitors

Caption: Pyridazinone-mediated PDE3 inhibition enhances cardiac contractility.

Quantitative Data on Cardiovascular Activity

| Compound ID | Target | IC50 (µM) | Activity | Reference |

| Compound 22 | PDE-III | 10 | Potent inotropic vasodilator | [4] |

| Compound 23a | PDE5 | 0.14 | Potent and selective inhibition | [4] |

| Compound 26 | - | 0.08 | Vasorelaxant action | [4] |

| Compound 27 | PDE5 | 0.034 | Potent and selective inhibition | [4] |

| Compound 20 | ACE | 5.78 µg/ml | Promising ACE inhibitory activity | [4] |

Experimental Protocols

Phosphodiesterase 3A (PDE3A) Inhibition Assay

This protocol outlines a method for determining the inhibitory activity of pyridazinone compounds against the PDE3A enzyme.

-

Reagents and Materials:

-

Recombinant human PDE3A enzyme

-

Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)

-

PDE assay buffer

-

Binding agent that selectively binds to the linear AMP product

-

Test pyridazinone compounds dissolved in DMSO

-

Positive control inhibitor (e.g., cilostamide)

-

96-well microplate

-

Fluorescence polarization plate reader

-

-

Assay Procedure:

-

Prepare serial dilutions of the test pyridazinone compounds and the positive control in PDE assay buffer.

-

Add a fixed amount of the PDE3A enzyme to each well of the microplate, except for the negative control wells.

-

Add the diluted test compounds, positive control, or vehicle (DMSO) to the respective wells.

-

Initiate the enzymatic reaction by adding the fluorescently labeled cAMP substrate to all wells.

-

Incubate the plate at 37°C for a predetermined time to allow for substrate hydrolysis.

-

Stop the reaction and add the binding agent to all wells. The binding agent will bind to the hydrolyzed AMP-FAM, causing an increase in fluorescence polarization.

-

Read the fluorescence polarization on a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1][5]

-

Anticancer Activity: A Multi-Targeted Approach

The pyridazinone scaffold is a prominent feature in a number of approved and investigational anticancer drugs.[4] These compounds exert their antitumor effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation, survival, and angiogenesis.

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF.[6] Several pyridazinone derivatives have been developed as potent inhibitors of VEGFR-2, thereby blocking the downstream signaling pathways that promote endothelial cell proliferation and migration.[6][7]

Signaling Pathway of Pyridazinone-based VEGFR-2 Inhibitors

Caption: Pyridazinone inhibitors block VEGFR-2 signaling to inhibit angiogenesis.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Several pyridazinone-containing drugs, such as Olaparib and Talazoparib, are potent inhibitors of PARP enzymes.[4] PARP inhibitors have shown significant efficacy in the treatment of cancers with deficiencies in DNA repair pathways, particularly those with BRCA1/2 mutations.[4]

Quantitative Data on Anticancer Activity

| Compound ID | Target/Cell Line | IC50/GI50 | Activity | Reference |

| Olaparib (29) | PARP | 0.015 µM | Ovarian cancer treatment | [4] |

| Fluzoparib (30) | PARP | 1.46 nmol/l | Breast, ovarian, gastric cancer treatment | [4] |

| Talazoparib (32) | PARP | 0.0002 µM | Breast and prostate cancer treatment | [4] |

| E-7016 (33) | - | 0.04 µM | Selective to melanoma | [4] |

| Compound 43 | Panc-1 (pancreatic) | 2.9 µM | Cytotoxic | [4] |

| Compound 43 | Paca-2 (pancreatic) | 2.2 µM | Cytotoxic | [4] |

| Compound 17a | VEGFR-2 | - | Best inhibitory activity in series | [6][7] |

| Compound 10l | A549/ATCC | 1.66–100 µM | Anticancer activity | [6][7] |

Experimental Protocols

VEGFR-2 Kinase Assay

This protocol describes an in vitro assay to measure the inhibitory effect of pyridazinone compounds on VEGFR-2 kinase activity.[4]

-

Reagents and Materials:

-

Recombinant human VEGFR-2 (GST-tagged)

-

5x Kinase Buffer

-

ATP solution

-

PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))

-

Test pyridazinone compounds dissolved in DMSO

-

Kinase-Glo® Luminescence-based detection reagent

-

White 96-well microplate

-

Luminometer

-

-

Assay Procedure:

-

Prepare a master mixture containing the kinase buffer, ATP, and substrate.

-

Add the master mixture to all wells of the microplate.

-

Add the diluted test compounds to the "Test Wells" and vehicle (DMSO) to the "Positive Control" wells.

-

Add kinase buffer without enzyme to the "Blank" wells.

-

Initiate the reaction by adding the diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells.

-

Incubate the plate at 30°C for 45 minutes.

-

After incubation, add the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal proportional to the amount of ATP remaining.

-

Incubate at room temperature for 10 minutes to stabilize the signal.

-

Read the luminescence using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.[4]

-

NCI-60 Human Tumor Cell Line Screen

This is a standardized screen to evaluate the anticancer activity of compounds against a panel of 60 human cancer cell lines.[8]

-

Cell Culture and Plating:

-

The 60 cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

-

Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.

-

Plates are incubated for 24 hours prior to drug addition.

-

-

Drug Addition and Incubation:

-

Test compounds are solubilized in DMSO.

-

Compounds are initially tested at a single high concentration (e.g., 10⁻⁵ M).

-

If significant growth inhibition is observed, the compound is then tested at five different concentrations.

-

After drug addition, the plates are incubated for an additional 48 hours.

-

-

Endpoint Measurement:

-

After the incubation period, the cells are fixed with trichloroacetic acid (TCA).

-

The fixed cells are stained with sulforhodamine B (SRB), a protein-binding dye.

-

The excess dye is washed away, and the protein-bound dye is solubilized.

-

The absorbance is read on an automated plate reader.

-

-

Data Analysis:

-

The absorbance data is used to calculate the percentage of cell growth.

-

Three dose-response parameters are calculated: GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing).[8]

-

Anti-inflammatory and Analgesic Properties

Pyridazinone derivatives have been extensively investigated for their anti-inflammatory and analgesic activities.[9][10] Some of these compounds have shown potent activity with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[9] The mechanisms underlying these effects include the inhibition of cyclooxygenase (COX) enzymes, phosphodiesterases (specifically PDE4), and other inflammatory mediators.[10][11]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of novel compounds.[9]

-

Animals:

-

Male Wistar rats (or other suitable strain) are used.

-

-

Procedure:

-

The animals are fasted overnight before the experiment.

-

The test pyridazinone compounds, a reference drug (e.g., indomethacin), or vehicle are administered orally or intraperitoneally.

-

After a specific pre-treatment time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat.

-

The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

-

The percentage of inhibition of edema is calculated for each group compared to the vehicle-treated control group.[9]

-

Antimicrobial Activity

In the face of growing antimicrobial resistance, the discovery of new antibacterial and antifungal agents is a critical area of research. Pyridazinone derivatives have demonstrated promising activity against a range of pathogenic microorganisms.[6][8]

Quantitative Data on Antimicrobial Activity

| Compound ID | Organism | MIC (µg/mL) | Activity | Reference |

| Compound 10h | Staphylococcus aureus | 16 | Potent antibacterial activity | [6][7] |

| Compound 8g | Candida albicans | 16 | Significant antifungal activity | [6][7] |

Experimental Protocols

Antimicrobial Susceptibility Testing (Disk Diffusion Method)

This is a widely used method to assess the antimicrobial activity of compounds.[12]

-

Materials:

-

Mueller-Hinton agar plates

-

Sterile filter paper disks

-

Test pyridazinone compounds

-

Standard antibiotic disks (positive control)

-

Bacterial or fungal cultures

-

-

Procedure:

-

Prepare a standardized inoculum of the test microorganism.

-

Uniformly swab the inoculum onto the surface of the Mueller-Hinton agar plate.

-

Impregnate sterile filter paper disks with a known concentration of the test pyridazinone compound.

-

Aseptically place the impregnated disks and standard antibiotic disks onto the inoculated agar surface.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited).

-

The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.[12]

-

Neuroprotective Effects: MAO-B Inhibition

Monoamine oxidase B (MAO-B) is an enzyme involved in the degradation of neurotransmitters, particularly dopamine.[13] Inhibition of MAO-B can increase dopamine levels in the brain and is a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease.[13] Novel pyridazinone derivatives have been identified as potent and selective inhibitors of MAO-B.[13]

Mechanism of Action of Pyridazinone-based MAO-B Inhibitors

Caption: Pyridazinone-mediated MAO-B inhibition increases synaptic dopamine levels.

Experimental Protocols

In Vitro MAO-B Inhibition Assay

This fluorometric assay measures the ability of pyridazinone compounds to inhibit the activity of MAO-B.[13]

-

Reagents and Materials:

-

Recombinant human MAO-B enzyme

-

MAO-B assay buffer

-

MAO-B substrate (e.g., kynuramine)

-

Developer solution

-

Fluorescent probe (e.g., OxiRed™)

-

Test pyridazinone compounds

-

Positive control inhibitor (e.g., selegiline)

-

96-well black microplate

-

Fluorescence microplate reader

-

-

Assay Procedure:

-

Add the MAO-B enzyme to the wells of the microplate.

-

Add the test compounds, positive control, or vehicle to the respective wells and incubate to allow for inhibitor-enzyme interaction.

-

Prepare a substrate solution containing the MAO-B substrate, developer, and fluorescent probe.

-

Add the substrate solution to all wells to initiate the reaction.

-

Measure the fluorescence kinetically at an appropriate excitation and emission wavelength (e.g., Ex/Em = 535/587 nm). The fluorescence signal is proportional to the amount of hydrogen peroxide produced, which is a byproduct of the MAO-B reaction.

-

Calculate the rate of reaction and the percentage of inhibition for each compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[13]

-

Synthesis of Pyridazinone Compounds

A variety of synthetic methods have been developed for the preparation of the pyridazinone core and its derivatives. A common and versatile approach involves the condensation of γ-ketoacids with hydrazine derivatives.[8]

General Synthetic Workflow

Caption: General synthetic route to pyridazinone derivatives.

Experimental Protocol for the Synthesis of 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one

This protocol describes a typical synthesis of a dihydropyridazinone derivative.

-

Step I: Synthesis of β-benzoylpropionic acid

-

In a reaction vessel equipped with a stirrer, add anhydrous aluminum chloride to a solvent such as carbon disulfide or nitrobenzene.

-

Slowly add a mixture of benzene and succinic anhydride while maintaining the temperature below 5°C.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours.

-

Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Isolate the precipitated β-benzoylpropionic acid by filtration, wash with water, and recrystallize from a suitable solvent.

-

-

Step II: Synthesis of 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one

-

Reflux a mixture of β-benzoylpropionic acid and hydrazine hydrate in a solvent such as ethanol for several hours.

-

Cool the reaction mixture to room temperature.

-

Collect the precipitated product by filtration, wash with cold ethanol, and dry.

-

Recrystallize the crude product from a suitable solvent to obtain pure 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one.[8]

-

Conclusion

The pyridazinone scaffold continues to be a highly fruitful area of research in medicinal chemistry. The diverse biological activities exhibited by its derivatives, coupled with their synthetic tractability, make them attractive candidates for the development of new drugs targeting a wide range of diseases. This technical guide has provided a comprehensive overview of the current state of pyridazinone research, highlighting key biological activities, mechanisms of action, quantitative data, and detailed experimental protocols. It is anticipated that further exploration of this versatile heterocyclic system will lead to the discovery of novel and improved therapeutic agents.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. Phosphodiesterase 3A (PDE3A) Deletion Suppresses Proliferation of Cultured Murine Vascular Smooth Muscle Cells (VSMCs) via Inhibition of Mitogen-activated Protein Kinase (MAPK) Signaling and Alterations in Critical Cell Cycle Regulatory Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. hardydiagnostics.com [hardydiagnostics.com]

- 8. dctd.cancer.gov [dctd.cancer.gov]

- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 12. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

tautomerism in pyridazin-3(2H)-one derivatives

An In-depth Technical Guide on Tautomerism in Pyridazin-3(2H)-one Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Abstract